Cas no 2229530-69-0 (2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine)

2,2-Difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is a fluorinated organic compound featuring a 3-methyl-1,2-oxazole heterocycle and a difluorinated propan-1-amine moiety. Its unique structure imparts potential advantages in medicinal chemistry and agrochemical applications, where the difluoro group enhances metabolic stability and bioavailability. The oxazole ring contributes to molecular rigidity and binding affinity, making it a valuable intermediate for designing bioactive molecules. This compound is particularly useful in the synthesis of pharmaceuticals and specialty chemicals, where precise fluorination and heterocyclic functionalization are required. Its well-defined chemical properties facilitate controlled modifications for targeted applications in drug discovery and material science.
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine structure
2229530-69-0 structure
Product name:2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
CAS No:2229530-69-0
MF:C7H10F2N2O
MW:176.163908481598
CID:6448727
PubChem ID:165633554

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
    • 2229530-69-0
    • EN300-1945065
    • Inchi: 1S/C7H10F2N2O/c1-5-2-6(12-11-5)3-7(8,9)4-10/h2H,3-4,10H2,1H3
    • InChI Key: SWJKRZKJFLDBOK-UHFFFAOYSA-N
    • SMILES: FC(CN)(CC1=CC(C)=NO1)F

Computed Properties

  • Exact Mass: 176.07611927g/mol
  • Monoisotopic Mass: 176.07611927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52Ų

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1945065-10.0g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
10g
$7250.0 2023-06-03
Enamine
EN300-1945065-0.1g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
0.1g
$1484.0 2023-09-17
Enamine
EN300-1945065-1.0g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
1g
$1686.0 2023-06-03
Enamine
EN300-1945065-0.25g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
0.25g
$1551.0 2023-09-17
Enamine
EN300-1945065-2.5g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
2.5g
$3304.0 2023-09-17
Enamine
EN300-1945065-10g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
10g
$7250.0 2023-09-17
Enamine
EN300-1945065-1g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
1g
$1686.0 2023-09-17
Enamine
EN300-1945065-5g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
5g
$4890.0 2023-09-17
Enamine
EN300-1945065-5.0g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
5g
$4890.0 2023-06-03
Enamine
EN300-1945065-0.05g
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2229530-69-0
0.05g
$1417.0 2023-09-17

Additional information on 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

Professional Introduction to Compound with CAS No. 2229530-69-0 and Product Name: 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine (CAS No. 2229530-69-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including a difluoro substituent and an oxazole ring, exhibits promising potential in various biochemical applications. The presence of these functional groups not only enhances its chemical reactivity but also opens up diverse possibilities for its integration into complex molecular architectures.

The difluoro moiety in the molecular structure of this compound introduces electron-withdrawing effects, which can modulate the electronic properties of adjacent functional groups. This feature is particularly valuable in medicinal chemistry, where precise control over electronic distributions is often critical for achieving desired pharmacological outcomes. Additionally, the oxazole ring, a heterocyclic structure known for its stability and biological relevance, contributes to the compound's versatility in drug design.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds as pharmacophores. The oxazole scaffold, in particular, has been extensively studied due to its presence in numerous bioactive molecules. Compounds containing oxazole rings have demonstrated efficacy in treating a wide range of diseases, including infectious disorders and inflammatory conditions. The incorporation of such motifs into new chemical entities often leads to enhanced binding affinity and improved therapeutic profiles.

The methyl group attached to the oxazole ring in this compound further diversifies its chemical properties. Methyl-substituted heterocycles often exhibit altered reactivity compared to their unsubstituted counterparts, making them attractive for fine-tuning biological activities. This modification can influence both the metabolic stability and the pharmacokinetic behavior of the molecule, which are crucial factors in drug development.

One of the most compelling aspects of 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its potential as a building block for more complex drug candidates. The combination of a difluoro group and an oxazole ring provides a versatile platform for structural modifications. Researchers have leveraged similar structural motifs to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes that play roles in cancer metabolism and inflammation.

Recent advancements in computational chemistry have enabled more efficient screening processes for identifying promising drug-like molecules. Virtual screening techniques have been employed to evaluate the binding interactions of this compound with various biological targets. These studies have revealed that it can interact with proteins involved in signal transduction and metabolic regulation, suggesting potential therapeutic applications.

The synthesis of 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the difluoro group typically necessitates specialized fluorinating agents and conditions to achieve regioselectivity. Similarly, the formation of the oxazole ring requires precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency and precision.

In conclusion,2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yloxy)propananamine (CAS No. 2229530 -69 -0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. The interplay between the difluoro, methyl, and oxazole substituents offers a rich foundation for developing novel therapeutic agents. As research continues to uncover new biochemical pathways and targets,this compound holds promise as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs.

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